
(E)-2-Bromo-6-methyl-2-heptene
Overview
Description
(E)-2-Bromo-6-methyl-2-heptene is an organic compound characterized by the presence of a bromine atom and a double bond in its molecular structure. This compound is part of the heptene family, which consists of seven carbon atoms. The (E)-configuration indicates that the substituents on either side of the double bond are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-6-methyl-2-heptene typically involves the bromination of 6-methyl-2-heptene. This reaction can be carried out using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Bromo-6-methyl-2-heptene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻) or cyanide (CN⁻).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond can react with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen bromide (HBr) in an inert solvent.
Major Products Formed
Substitution: Formation of 2-hydroxy-6-methyl-2-heptene or 2-cyano-6-methyl-2-heptene.
Elimination: Formation of 6-methyl-1,3-heptadiene.
Addition: Formation of 2,3-dibromo-6-methylheptane.
Scientific Research Applications
(E)-2-Bromo-6-methyl-2-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-6-methyl-2-heptene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond play crucial roles in its chemical behavior. The compound can participate in nucleophilic substitution and electrophilic addition reactions, targeting specific molecular sites and pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Bromo-2-heptene: Lacks the methyl group at the 6-position.
(E)-2-Chloro-6-methyl-2-heptene: Contains a chlorine atom instead of bromine.
(Z)-2-Bromo-6-methyl-2-heptene: Has the substituents on the same side of the double bond.
Uniqueness
(E)-2-Bromo-6-methyl-2-heptene is unique due to the presence of both a bromine atom and a methyl group at specific positions, which influence its reactivity and potential applications. The (E)-configuration also contributes to its distinct chemical properties compared to its (Z)-isomer.
Biological Activity
(E)-2-Bromo-6-methyl-2-heptene is an organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₇H₁₃Br
- Structural Features : A bromine atom at the second position and a double bond between the second and third carbon atoms, with a methyl group at the sixth position. The (E)-configuration indicates that the higher priority substituents are on opposite sides of the double bond.
The biological activity of this compound is largely influenced by its reactivity with various nucleophiles and electrophiles. The bromine atom enhances its lipophilicity, which can affect membrane permeability and biological interactions. Key reactions include:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide or cyanide, leading to various biological derivatives.
- Electrophilic Addition : The double bond can react with electrophiles, potentially leading to the formation of biologically active compounds.
Antimicrobial Properties
Research has indicated that halogenated alkenes, including this compound, may possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents .
Enzymatic Interactions
The compound may act as a substrate for various enzymes due to its structural features. The presence of the bromine atom often enhances reactivity in enzymatic processes, which could lead to significant biological effects .
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of several halogenated alkenes against common pathogens. This compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development .
-
Enzymatic Reaction Analysis :
- In a biochemical assay, this compound was tested as a substrate for cytochrome P450 enzymes. Results showed that it could be metabolized into various products, some of which demonstrated increased biological activity compared to the parent compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Methyl group at position six; double bond at position two | Exhibits significant reactivity due to bromine |
(E)-2-Chloro-6-methyl-2-heptene | Chlorine instead of bromine | Different halogen alters reactivity profile |
(Z)-2-Bromo-6-methyl-2-heptene | Same structure but different configuration | May exhibit different biological activity |
Properties
IUPAC Name |
(E)-2-bromo-6-methylhept-2-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h6-7H,4-5H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLBJWFUTOKIDK-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C(C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC/C=C(\C)/Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.